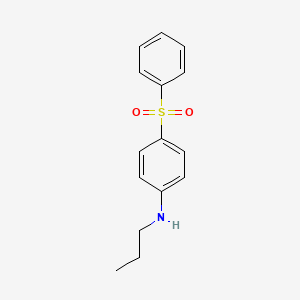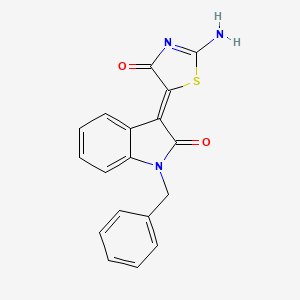![molecular formula C22H15BrN4O3 B3750192 1,3-diphenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone]](/img/structure/B3750192.png)
1,3-diphenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone]
説明
1,3-diphenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone] is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated in detail.
作用機序
The mechanism of action of 1,3-diphenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone] is not fully understood, but it is believed to involve the inhibition of specific enzymes. For example, the compound has been shown to inhibit carbonic anhydrase by binding to the active site of the enzyme and preventing the formation of carbonic acid from carbon dioxide and water.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3-diphenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone] have been investigated in various studies. For example, the compound has been shown to have potent antiproliferative activity against cancer cells, and it has also been investigated for its potential use as an anti-inflammatory agent.
実験室実験の利点と制限
One of the advantages of using 1,3-diphenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone] in lab experiments is its potent inhibitory activity against enzymes such as carbonic anhydrase and acetylcholinesterase. This makes it a useful tool for studying the mechanisms of these enzymes and developing new drugs that target them. However, one limitation of using this compound in lab experiments is that it may have off-target effects on other enzymes and cellular processes, which could complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on 1,3-diphenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone]. For example, further studies could investigate the compound's potential as an anticancer agent and explore its mechanism of action in cancer cells. Additionally, research could focus on developing new derivatives of the compound with improved potency and selectivity for specific enzymes. Finally, studies could investigate the compound's potential as an anti-inflammatory agent and its effects on other cellular processes.
In conclusion, 1,3-diphenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone] is a chemical compound with many potential applications in scientific research. Its potent inhibitory activity against enzymes such as carbonic anhydrase and acetylcholinesterase make it a useful tool for studying the mechanisms of these enzymes and developing new drugs that target them. Further research is needed to fully understand the compound's mechanism of action and explore its potential as an anticancer and anti-inflammatory agent.
科学的研究の応用
1,3-diphenyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-bromophenyl)hydrazone] has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have potent inhibitory activity against various enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been investigated for its potential anticancer activity.
特性
IUPAC Name |
5-[(4-bromophenyl)diazenyl]-6-hydroxy-1,3-diphenylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O3/c23-15-11-13-16(14-12-15)24-25-19-20(28)26(17-7-3-1-4-8-17)22(30)27(21(19)29)18-9-5-2-6-10-18/h1-14,28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFURILWUPOXQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)N(C2=O)C3=CC=CC=C3)N=NC4=CC=C(C=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(4-bromophenyl)hydrazono)-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethylphenyl)-2-[2,4-dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3750110.png)
![ethyl 3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoate](/img/structure/B3750112.png)
![diethyl 5-{[(2,4-dibromophenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3750123.png)
![2-(1,3-benzodioxol-5-ylmethylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3750148.png)
![2-(3-pyridinylmethylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3750151.png)
![2-(2-furylmethylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3750157.png)
![3-allyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3750178.png)

![2-{[4-(phenylsulfonyl)phenyl]thio}ethanol](/img/structure/B3750190.png)
![4-{[4-(dimethylamino)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B3750198.png)
![N-[4-(4-morpholinyl)phenyl]-3-phenylacrylamide](/img/structure/B3750203.png)

![2-(3-phenyl-2-propen-1-ylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B3750211.png)
![2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3750212.png)